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molecular formula C13H8O2 B1601209 Dibenzofuran-3-carbaldehyde CAS No. 51818-91-8

Dibenzofuran-3-carbaldehyde

Cat. No. B1601209
M. Wt: 196.2 g/mol
InChI Key: KNGNDRNAPDAOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044090B2

Procedure details

Combine 3-bromodibenzofuraan (0.5 g, 2.0 mmol) and tetrahydrofuran (30 ml). Cool to about −78° C. Add a solution of t-butyllithium, 1.6 M solution in hexane (2.2 ml, 3.0 mmol), then warn to about 0° C. for 10 min. Cool to about −78° C. and add dimethylformamide (0.5 ml, 5.9 mmol). Warm to room temperature, quench with water, and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
[Compound]
Name
3-bromodibenzofuraan
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Li])(C)(C)[CH3:2].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].CN(C)[CH:14]=[O:15].[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH:8]1[C:7]2[C:1]3[CH:2]=[CH:18][CH:19]=[CH:20][C:21]=3[O:17][C:6]=2[CH:11]=[C:10]([CH:14]=[O:15])[CH:9]=1

Inputs

Step One
Name
3-bromodibenzofuraan
Quantity
0.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to about −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
Warm to room temperature
CUSTOM
Type
CUSTOM
Details
quench with water
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
WASH
Type
WASH
Details
wash sequentially with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Chromatograph the residue eluting with 8:2 hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC(=CC=2OC3=C(C21)C=CC=C3)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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